molecular formula C14H14O4S B8040459 4-(4-Hydroxyphenyl)sulfonyl-2,6-dimethylphenol

4-(4-Hydroxyphenyl)sulfonyl-2,6-dimethylphenol

Cat. No.: B8040459
M. Wt: 278.33 g/mol
InChI Key: UCOGIMREHMOOCH-UHFFFAOYSA-N
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Description

4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] is a chemical compound with the molecular formula C14H14O4S. It is also known by other names such as 3,3-Dimethyl-4,4-dihydroxydiphenyl sulfone and 4,4-Sulfonylbis(2-methylphenol) . This compound is a type of diphenyl sulfone, characterized by the presence of two hydroxy groups and two methyl groups attached to a sulfonylbisbenzene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] typically involves the reaction of 2-methylphenol with sulfuryl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with another molecule of 2-methylphenol to form the final product .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] is carried out in large reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfone group can interact with various cellular pathways, affecting cell signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dihydroxy-3,5-dimethyl[sulfonylbisbenzene] is unique due to its specific arrangement of hydroxy and methyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

4-(4-hydroxyphenyl)sulfonyl-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-9-7-13(8-10(2)14(9)16)19(17,18)12-5-3-11(15)4-6-12/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOGIMREHMOOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)S(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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